molecular formula C21H30N6O2 B611108 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide CAS No. 1208822-03-0

1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide

Cat. No. B611108
M. Wt: 398.511
InChI Key: IXZFKBZRINWMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T6603185 is a novel inhibitor of the catalytic functions of peroxiredoxin (Prx) and thioredoxin (Trx) systems.

Scientific Research Applications

Glycine Transporter 1 Inhibition

This compound has been explored for its potent inhibitory activity on Glycine Transporter 1 (GlyT1), which is significant in central nervous system (CNS) related research. GlyT1 inhibitors like this compound are studied for their potential in increasing the cerebrospinal fluid concentration of glycine in rats, which can have implications in neurological disorders treatment (Yamamoto et al., 2016).

Cannabinoid Receptor Interactions

Research has investigated the molecular interaction of similar compounds with the CB1 cannabinoid receptor. These studies provide insights into the binding interactions and pharmacophore models for cannabinoid receptor ligands, important in developing drugs targeting these receptors (Shim et al., 2002).

IGF-1R Inhibitory Activity

Modifications of this compound type have been studied for their inhibitory activity on the Insulin-like Growth Factor-1 Receptor (IGF-1R). Such studies are crucial in cancer research, where IGF-1R plays a key role (Velaparthi et al., 2010).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of similar compounds. These studies contribute to the understanding of the chemical properties and potential modifications for medical applications (Nagarajan et al., 1982).

Anticancer Activity

Compounds with a similar structure have been evaluated for their anticancer activity. Studies focus on how these compounds interact with different cancer cell lines, providing a foundation for potential cancer therapies (Kumar et al., 2013).

Corrosion Inhibition

Research has explored the use of similar compounds as corrosion inhibitors, a crucial aspect in the field of materials science. These studies assess their efficiency in protecting metals against corrosion, which has industrial applications (Yadav et al., 2016).

Antimalarial Agent Synthesis

Such compounds have been investigated in the synthesis of potential anti-malarial agents. This research is critical in the ongoing battle against malaria, a major global health challenge (Guo Qian-yi, 2011).

properties

CAS RN

1208822-03-0

Product Name

1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide

Molecular Formula

C21H30N6O2

Molecular Weight

398.511

IUPAC Name

1-[(1-Methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H30N6O2/c1-25-9-6-23-20(25)16-26-7-3-18(4-8-26)21(28)24-15-17-2-5-22-19(14-17)27-10-12-29-13-11-27/h2,5-6,9,14,18H,3-4,7-8,10-13,15-16H2,1H3,(H,24,28)

InChI Key

IXZFKBZRINWMNV-UHFFFAOYSA-N

SMILES

O=C(C1CCN(CC2=NC=CN2C)CC1)NCC3=CC(N4CCOCC4)=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

T6603185, T 6603185, T-6603185

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
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1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
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1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
Reactant of Route 4
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1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
Reactant of Route 5
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
Reactant of Route 6
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1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide

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